REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5].[Cl:13]S(O)(=O)=O.II.S(Cl)(Cl)=O>O>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5].[Cl:1][C:2]1[C:10]([Cl:13])=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5]
|
Name
|
|
Quantity
|
211 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carboxylic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
for 1.7 h
|
Duration
|
1.7 h
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 80° C
|
Type
|
CUSTOM
|
Details
|
are isolated by filtration
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
excess thionyl chloride is then distilled off
|
Type
|
DISTILLATION
|
Details
|
The mixture is then distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.22 mol | |
AMOUNT: MASS | 46.4 g | |
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1Cl)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.71 mol | |
AMOUNT: MASS | 174.9 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |